Verrucarinic acid

Description

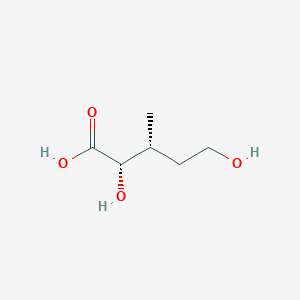

Structure

2D Structure

3D Structure

Properties

CAS No. |

53798-51-9 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(2S,3R)-2,5-dihydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H12O4/c1-4(2-3-7)5(8)6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 |

InChI Key |

QDDMBAKTPRKDFD-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@H](CCO)[C@@H](C(=O)O)O |

Canonical SMILES |

CC(CCO)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of verrucarinic acid involves several steps, starting from simpler organic molecules. One common synthetic route includes the stereoselective synthesis of the macrocyclic building blocks. For instance, the use of enzymes like pig liver esterase and a-chymotrypsin has been explored to prepare highly functionalized chiral synthons suitable for constructing bioactive natural products .

Industrial Production Methods: Industrial production of this compound is typically achieved through large-scale fermentation processes using fungi such as Fusarium sambucinum. The fermentation broth is then subjected to chromatographic separation to isolate this compound and other minor metabolites .

Chemical Reactions Analysis

Types of Reactions: Verrucarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize derivatives for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce this compound.

Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Verrucarinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and studying stereoselective synthesis.

Medicine: Its potential as an antileukemic agent has been explored due to its cytostatic properties.

Industry: this compound derivatives are investigated for their use in developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of verrucarinic acid involves its interaction with cellular components, leading to the inhibition of protein synthesis. It targets the ribosome, preventing the elongation of the polypeptide chain during translation. This action results in cytotoxic effects, making it a potent antileukemic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues

2.1.1. Roridinic Acid

- Source : Hydrolysis product of roridin A, a macrocyclic ester from Myrothecium roridum .

- Structure : A C14 dicarboxylic acid, differing from verrucarinic acid in chain length and the presence of two carboxylic acid groups.

- Biosynthesis : Shares the mevalonate pathway but diverges in cyclization steps, leading to a longer carbon backbone .

2.1.2. Mevalonic Acid

- Role : Direct precursor in this compound biosynthesis.

- Structural Difference : Mevalonic acid is a C6 hydroxy acid with a (3R)-configuration. This compound incorporates three mevalonate units, with a hydrogen shift at C-2 during biosynthesis .

2.1.3. Ovalicin

- Source: A mixed-biosynthesis metabolite with isoprenoid and polyketide origins.

- Structure: Contains an epoxyquinone moiety absent in this compound. Unlike this compound, it lacks a carboxylic acid group .

2.2. Functional Analogues

2.2.1. Verrucariolactone

- Relationship : Lactone form of this compound.

- Activity : Shares biosynthetic relevance as a mevalonic acid isomer but lacks the free carboxylic acid group, altering reactivity .

2.3. Comparative Data Table

Research Findings and Implications

- Biosynthetic Studies : Isotopic labeling experiments (e.g., 14C-mevalonate) confirmed this compound’s origin via hydrogen shifts, distinguishing it from roridinic acid .

- Toxicity Mechanisms : this compound’s incorporation into macrocyclic esters (e.g., verrucarin A) disrupts eukaryotic ribosomes, whereas roridinic acid’s longer chain may influence membrane permeability .

- Synthetic Applications : Enzymatic hydrolysis of dimethyl 3-methylglutarate enables access to chiral this compound derivatives, though clinical applications remain exploratory .

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating Verrucarinic acid from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification. Column chromatography with silica gel or Sephadex LH-20 is commonly used, and TLC/HPLC monitoring ensures purity. Researchers should optimize solvent polarity gradients and collect fractions based on UV/fluorescence activity. For reproducibility, document solvent ratios, column dimensions, and retention factors (Rf values) .

- Example Table :

| Step | Technique | Solvent System | Key Parameters |

|---|---|---|---|

| 1 | Extraction | MeOH:H₂O (8:2) | 48h reflux, 60°C |

| 2 | Column Chromatography | Hexane:EtOAc (gradient 7:3 to 1:1) | Flow rate: 2 mL/min |

Q. How is this compound structurally characterized using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC), mass spectrometry (HRMS for molecular formula), and IR spectroscopy. Assign NMR signals by comparing with literature data for similar trichothecenes. For HRMS, use ESI+ mode and calibrate with reference standards. Ensure spectra are acquired in deuterated solvents (e.g., CDCl₃) and report δ values in ppm .

- Example Table :

| Technique | Key Peaks/Shifts | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 5.45 (d, J=4.8 Hz) | Olefinic proton |

| HRMS | [M+H]+ m/z 365.1124 | Molecular formula: C₁₉H₂₄O₇ |

Advanced Research Questions

Q. What methodological challenges arise in determining the absolute configuration of this compound, and how can they be resolved?

- Methodological Answer : Absolute configuration determination often faces challenges due to limited crystal formation. Use X-ray crystallography with single crystals grown via vapor diffusion. If crystallization fails, employ electronic circular dichroism (ECD) combined with computational methods (e.g., TDDFT). Compare experimental ECD spectra with simulated data for enantiomers .

- Data Contradiction Analysis : Conflicting ECD results may arise from solvent polarity effects. Validate by repeating experiments in multiple solvents (e.g., MeOH, CH₃CN) and cross-checking with NMR-derived NOE correlations .

Q. How can researchers systematically address discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Conduct a meta-analysis of bioactivity studies, controlling for variables like assay type (e.g., cytotoxicity vs. antifungal), cell lines, and compound purity. Use standardized protocols (e.g., CLSI guidelines for antifungal testing) and include positive controls (e.g., amphotericin B). Statistical tools like ANOVA or regression models can identify confounding factors .

- Example Table :

| Study | Assay Type | IC₅₀ (µg/mL) | Purity (%) | Cell Line |

|---|---|---|---|---|

| A | Antifungal | 12.3 ± 1.2 | 98.5 | Candida albicans |

| B | Cytotoxicity | 45.6 ± 3.4 | 95.2 | HEK293 |

Q. What advanced strategies optimize the sensitivity of this compound detection in complex matrices?

- Methodological Answer : Develop LC-MS/MS methods with MRM (multiple reaction monitoring) to enhance specificity. Use isotopic labeling (e.g., ¹³C-Verrucarinic acid) as an internal standard. Optimize ionization parameters (e.g., capillary voltage, desolvation temperature) and employ matrix-matched calibration to minimize ion suppression .

Guidelines for Research Design

- Experimental Reproducibility : Document all protocols in line with ’s emphasis on methodological clarity, including equipment models and software versions (e.g., Bruker AVANCE III HD 600 MHz, Xcalibur 4.2).

- Ethical Data Presentation : Avoid selective reporting; include negative results and outliers in supplementary materials. Use ’s table formatting standards for consistency .

- Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies, as per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.